N-(2-methylindolizine-3-carbothioyl)benzamide

Description

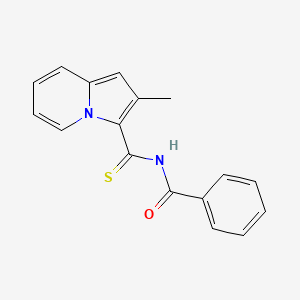

N-(2-methylindolizine-3-carbothioyl)benzamide is a heterocyclic compound featuring an indolizine core substituted with a methyl group at position 2 and a carbothioyl-benzamide moiety at position 2. Indolizine derivatives are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-(2-methylindolizine-3-carbothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-11-14-9-5-6-10-19(14)15(12)17(21)18-16(20)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOBISIBABIPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylindolizine-3-carbothioyl)benzamide typically involves the reaction of 2-methylindolizine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylindolizine-3-carbothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the indolizine ring.

Reduction: Reduced forms of the benzamide moiety.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methylindolizine-3-carbothioyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylindolizine-3-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Indolizine + benzamide | 2-methyl, 3-carbothioyl-benzamide | Hypothesized: Antimicrobial, enzyme inhibition | — |

| N-(1H-benzimidazol-2-yl)-3-methylbenzamide | Benzimidazole + benzamide | 3-methyl, benzamide | Antimicrobial, potential kinase inhibition | |

| N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide | Benzothiazole + benzamide | 3-nitro, methyl | Enhanced reactivity due to nitro group | |

| N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | Triazole + indoline + benzamide | Thioether, methoxyphenyl | Anticancer, anti-inflammatory | |

| N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide | Benzothiazole + benzamide | Trifluoromethyl | Improved metabolic stability |

Unique Advantages of this compound

- Structural Hybridization : The fusion of indolizine (a bicyclic structure with π-conjugation) and carbothioyl-benzamide creates a hybrid scaffold capable of interacting with diverse biological targets, such as ATP-binding pockets in kinases or bacterial efflux pumps .

- Tunable Properties : The methyl group at position 2 and the benzamide substituent offer opportunities for derivatization to optimize solubility, bioavailability, or target specificity .

Biological Activity

N-(2-Methylindolizine-3-carbothioyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a cohesive understanding of its pharmacological potential.

Chemical Structure

The compound features a unique structure that combines an indolizine moiety with a benzamide group, which is known for contributing to various biological activities. The general formula can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits significant antibacterial and anticancer properties. Below are detailed findings from various studies regarding its biological activity.

Antibacterial Activity

- Mechanism of Action : The compound has been shown to interfere with bacterial cell wall synthesis by targeting the FtsZ protein, which is crucial for bacterial cell division. This interaction leads to the inhibition of GTPase activity and polymerization of FtsZ, resulting in bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values as low as 0.016 µg/mL against B. subtilis, indicating potent antibacterial efficacy .

- Bactericidal vs. Bacteriostatic : The compound demonstrated bactericidal behavior with an MBC/MIC ratio of 2 against S. aureus, confirming its potential as an effective antibacterial agent .

- Resistance Evaluation : Notably, this compound showed minimal development of resistance in bacterial strains after multiple passages, suggesting its potential as a candidate for combating drug-resistant bacteria .

Anticancer Activity

- Cell Line Studies : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression, particularly by arresting cells in the G2/M phase .

- Selectivity Index : The selectivity index for this compound is reported to be favorable, suggesting that it exhibits higher toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound has a half-life of approximately 111.98 minutes in human liver microsomes, indicating a moderate stability profile conducive for further development .

Data Table Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | MBC/MIC Ratio | Selectivity Index |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.016 | 2 | >645 |

| Antibacterial | Bacillus subtilis | 0.031 | 4 | >645 |

| Anticancer | Breast Cancer Cells | 5-15 | - | Favorable |

| Anticancer | Lung Cancer Cells | 5-15 | - | Favorable |

Case Studies

A recent study conducted by Deng et al. (2022) evaluated the compound's efficacy against drug-resistant strains and established its role as a potential lead candidate for further drug development in both antibacterial and anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.